N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine

Description

Contextualization within Sphingolipid and Glycolipid Families

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine is a member of the vast and complex family of lipids known as sphingolipids. lipotype.com These lipids are characterized by a backbone of a long-chain amino alcohol, with sphingosine (B13886) being a primary example. creative-proteomics.comwikipedia.org More specifically, this compound falls under the subclass of glycosphingolipids (GSLs), which are distinguished by the presence of a carbohydrate moiety attached to the lipid component. wikipedia.orgencyclopedia.pub

Within the glycosphingolipid category, this compound is classified as a diglycosylceramide. lipotype.com Its structure is built upon a ceramide core, which consists of a sphingoid base linked to a fatty acid via an amide bond. lipotype.com The defining feature of this particular group of GSLs is the attachment of a disaccharide, in this case, lactose (B1674315), to the ceramide. This places it as a crucial intermediate in the biosynthesis of more complex glycosphingolipids. lipotype.comwikipedia.org

The following table provides a hierarchical classification of this compound:

| Category | Sub-category | Group | Specific Class |

| Lipids | Sphingolipids | Glycosphingolipids | Diglycosylceramides |

Structural Characteristics and Precise Nomenclature of this compound

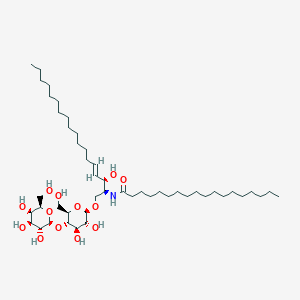

The precise chemical structure of this compound is key to its function. The nomenclature itself provides a detailed description of its molecular architecture. The "N-(octadecanoyl)" portion indicates the presence of an 18-carbon saturated fatty acid, also known as stearic acid, attached to the nitrogen atom of the sphingosine base. nih.gov The "lactosyl" component refers to the disaccharide lactose, which is composed of galactose and glucose units, being attached to the primary hydroxyl group of the ceramide. lipotype.com "Sphing-4-enine" specifies the sphingoid base with a double bond at the fourth carbon position. lcms.cz

A common shorthand notation for this specific molecule in lipidomics is LacCer(d18:1/18:0) . np-mrd.orgavantiresearch.com This notation breaks down the components as follows:

LacCer : Abbreviation for lactosylceramide (B164483).

d18:1 : Refers to the sphingosine base, indicating a chain length of 18 carbons with one double bond.

18:0 : Denotes the fatty acid acyl chain, which has 18 carbons and no double bonds (fully saturated).

The systematic IUPAC name for this compound is N-[(2S,3R,4E)-1-{[4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl]oxy}-3-hydroxyoctadec-4-en-2-yl]octadecanamide. np-mrd.org

The structural details are summarized in the interactive table below:

| Component | Description | Shorthand |

| Sphingoid Base | 18-carbon amino alcohol with one double bond | d18:1 |

| Fatty Acyl Chain | 18-carbon saturated fatty acid (stearic acid) | 18:0 |

| Carbohydrate Moiety | Disaccharide composed of galactose and glucose | Lactose |

Historical Perspective and Foundational Significance in Lipid Biology

The study of glycosphingolipids dates back to the 1940s, when they were first identified as lipid-rich substances that accumulated in tissues of patients with lipid storage disorders. nih.gov Their complex and then-unknown structures led to them being named "sphingolipids" after the enigmatic Egyptian Sphinx. nih.gov

Lactosylceramides, the class to which this compound belongs, were initially referred to as 'cytolipin H'. wikipedia.orghmdb.ca Their foundational significance in lipid biology stems from their role as a critical biosynthetic precursor for a vast array of more complex glycosphingolipids. wikipedia.orgnih.gov This includes the neutral oligoglycosylceramides, sulfatides, and gangliosides. wikipedia.orghmdb.ca The biosynthesis of lactosylceramide involves the addition of a galactose unit to glucosylceramide, a reaction catalyzed by a specific β-1,4-galactosyltransferase. wikipedia.orghmdb.ca

The discovery and characterization of lactosylceramides were pivotal in mapping the metabolic pathways of glycosphingolipids. This understanding has been fundamental to research into the roles of these lipids in cell membrane structure, cell recognition, and signaling. nih.govnih.gov The specific fatty acid composition of lactosylceramides, such as the octadecanoyl chain in the compound of focus, has been shown to influence the properties and functions of the membranes in which they reside. institut-curie.orgntu.edu.sgnih.gov

Properties

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36-,37+,38+,39+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHMDQUIRUFQW-LOTHNZFDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343901 | |

| Record name | Lactosylceramide (d18:1/18:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

890.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LacCer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

125712-73-4 | |

| Record name | LacCer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Metabolic Pathways of N Octadecanoyl 1 B Lactosyl Sphing 4 Enine

De Novo Synthesis of Sphingoid Bases and Ceramide Precursors

The journey to N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine begins in the endoplasmic reticulum with the de novo synthesis of ceramide. This pathway commences with the condensation of the amino acid L-serine and the fatty acyl-CoA, palmitoyl-CoA. researchgate.netresearchgate.net This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netresearchgate.net The product of this reaction, 3-ketosphinganine, is then reduced to sphinganine (B43673) by the enzyme 3-ketosphinganine reductase. researchgate.net

Subsequently, a variety of ceramide synthases (CerS) catalyze the acylation of sphinganine, attaching a fatty acyl-CoA of variable chain length. researchgate.net In the case of this compound, an octadecanoyl group (from stearoyl-CoA) is added to the sphinganine backbone to form dihydroceramide (B1258172). The final step in ceramide synthesis involves the introduction of a double bond into the sphingoid base backbone of dihydroceramide, a reaction catalyzed by dihydroceramide desaturase, to yield ceramide (N-octadecanoylsphingosine). researchgate.netebi.ac.uk

| Enzyme | Function in De Novo Ceramide Synthesis | Cellular Location |

| Serine Palmitoyltransferase (SPT) | Catalyzes the condensation of L-serine and palmitoyl-CoA. researchgate.netresearchgate.net | Endoplasmic Reticulum |

| 3-Ketosphinganine Reductase | Reduces 3-ketosphinganine to sphinganine. researchgate.net | Endoplasmic Reticulum |

| Ceramide Synthase (CerS) | Acylates sphinganine to form dihydroceramide. researchgate.net | Endoplasmic Reticulum |

| Dihydroceramide Desaturase | Introduces a double bond in dihydroceramide to form ceramide. researchgate.net | Endoplasmic Reticulum |

Enzymatic Glycosylation Steps: Role of Glycosyltransferases (e.g., β-1,4-Galactosyltransferase-V) in Lactosylceramide (B164483) Formation

Once ceramide is synthesized, it serves as the substrate for the formation of glucosylceramide (GlcCer), the immediate precursor to lactosylceramide. This reaction occurs on the cytosolic face of the Golgi apparatus. nih.gov The ceramide is then transported to the luminal side of the Golgi, where it can be further glycosylated. nih.gov

The formation of lactosylceramide from glucosylceramide is catalyzed by the enzyme UDP-galactose:glucosylceramide β-1,4-galactosyltransferase, also known as lactosylceramide synthase. nih.govmdpi.com This enzyme transfers a galactose molecule from the sugar donor UDP-galactose to glucosylceramide. mdpi.com Studies have identified two key enzymes with lactosylceramide synthase activity: β-1,4-galactosyltransferase-V (B4GALT5) and β-1,4-galactosyltransferase-VI (B4GALT6). nih.govmdpi.com Research using mouse embryonic fibroblast cells from β-1,4-GalT V-mutant mice has demonstrated that this specific enzyme is indeed involved in lactosylceramide biosynthesis. researchgate.net

| Enzyme | Substrate | Product | Function |

| Glucosylceramide Synthase | Ceramide, UDP-glucose | Glucosylceramide | Adds a glucose moiety to ceramide. nih.gov |

| β-1,4-Galactosyltransferase-V (B4GALT5) | Glucosylceramide, UDP-galactose | Lactosylceramide | Transfers galactose to glucosylceramide to form lactosylceramide. nih.govmdpi.comnih.gov |

| β-1,4-Galactosyltransferase-VI (B4GALT6) | Glucosylceramide, UDP-galactose | Lactosylceramide | Also functions as a lactosylceramide synthase. nih.govmdpi.com |

Intermediary Role in Complex Glycosphingolipid Biogenesis

This compound, as a lactosylceramide, holds a pivotal position as a precursor for the synthesis of a vast array of more complex glycosphingolipids. mdpi.com It is the common intermediate for the biosynthesis of the lacto, globo, and ganglio series of glycosphingolipids. mdpi.com For instance, the addition of N-acetylglucosamine to lactosylceramide forms the precursor to all neo-lacto series glycosphingolipids. mdpi.com The synthesis of these more complex structures involves the stepwise addition of various sugar residues by different glycosyltransferases located in the Golgi apparatus. nih.gov

Catabolism and Enzymatic Degradation Pathways

The breakdown of this compound and other glycosphingolipids occurs primarily within the lysosomes. The degradation is a sequential process involving a series of specific lysosomal hydrolases. The catabolic pathway for lactosylceramide involves the enzymatic removal of the sugar moieties, followed by the breakdown of the ceramide backbone.

The first step in the degradation of lactosylceramide is the hydrolysis of the terminal galactose residue by the enzyme lactosyl-ceramide-β-galactosidase, which yields glucosylceramide. researchgate.net Subsequently, glucosylceramide is cleaved by glucocerebrosidase (also known as cerebroside-β-glucosidase) to release glucose and ceramide. researchgate.net Finally, the ceramide is broken down into sphingosine (B13886) and a fatty acid (in this case, octadecanoic acid) by the enzyme ceramidase. researchgate.netresearchgate.net

| Enzyme | Substrate | Product(s) | Cellular Location |

| Lactosyl-ceramide-β-galactosidase | Lactosylceramide | Glucosylceramide, Galactose | Lysosome |

| Glucocerebrosidase | Glucosylceramide | Ceramide, Glucose | Lysosome |

| Ceramidase | Ceramide | Sphingosine, Fatty Acid | Lysosome |

Regulatory Mechanisms Governing Biosynthetic and Degradative Enzyme Activities

The cellular levels of lactosylceramide are tightly controlled through the regulation of the enzymes involved in its synthesis and degradation. The activity of lactosylceramide synthase can be influenced by a variety of factors, including growth factors, cytokines, lipids, and lipoproteins. nih.gov For example, in normal proximal tubular cells, low-density lipoprotein (LDL) has been shown to suppress the activity of UDP-galactose:glucosylceramide: B1-4 galactosyltransferase (GalT-2), leading to decreased lactosylceramide synthesis. nih.gov Conversely, in tumor cells, LDL can stimulate the activity of this enzyme. nih.gov

Transcriptional regulation also plays a crucial role. The nuclear regulating factor SP1 is critical for the transcriptional regulation of lactosylceramide synthase in cancer cells. nih.gov In human umbilical vein endothelial cells, NF-κB has been shown to regulate this enzyme. nih.gov These regulatory mechanisms ensure that the biosynthesis and degradation of this compound are balanced to meet the cell's needs.

Iii. Cellular Localization and Subcellular Dynamics

Integration into Eukaryotic Cell Membranes

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine is a fundamental component of eukaryotic cell membranes, primarily residing in the plasma membrane. nih.gov Like other glycosphingolipids, it is composed of a hydrophobic ceramide lipid tail and a hydrophilic sugar moiety. wikipedia.org This amphipathic nature dictates its orientation within the lipid bilayer, with the ceramide portion embedded in the membrane and the lactose (B1674315) sugar exposed to the extracellular environment. The synthesis of lactosylceramide (B164483) begins in the endoplasmic reticulum and is completed in the Golgi apparatus, from where it is transported to the plasma membrane. wikipedia.orgfrontiersin.org While it is a component of most tissues, its concentration and significance can vary. wikipedia.org

Distribution within Lipid Rafts and Membrane Microdomains

This compound is not uniformly distributed throughout the plasma membrane but is instead concentrated in specialized microdomains known as lipid rafts. wikipedia.orgfrontiersin.orgnih.gov These domains are enriched in sphingolipids, cholesterol, and specific proteins, and they serve as platforms for cellular signaling. frontiersin.orgnih.govresearchgate.net The presence of lactosylceramide within these rafts is crucial for their function in processes such as innate immunity and cell signaling. nih.govnih.gov For instance, LacCer-containing lipid rafts on neutrophils can act as pattern-recognition receptors. nih.gov The interaction between lactosylceramide, cholesterol, and other sphingolipids contributes to the formation and stability of these microdomains. nih.govmdpi.com The structure of the ceramide acyl chain, in this case, the C18:0 octadecanoyl chain, influences the lipid's trafficking and intracellular distribution, which is fundamental to the organization of these membrane domains. biorxiv.org

| Cellular Location | Key Features of this compound Association |

| Plasma Membrane | Asymmetrically distributed with the lactose headgroup facing the extracellular space. |

| Lipid Rafts | Concentrated in these microdomains along with cholesterol and other sphingolipids. |

| Serves as a platform for signal transduction and receptor functions. nih.govresearchgate.net |

Presence in Intracellular Organelles

While a significant portion of this compound is located at the plasma membrane, it is also found in various intracellular organelles, reflecting its dynamic trafficking and metabolic pathways. The Golgi apparatus is a central site for the synthesis of lactosylceramide, where galactose is added to glucosylceramide. wikipedia.orgnih.gov From the Golgi, it can be transported to other cellular destinations.

Lactosylceramide is also present in the membranes of endosomes and lysosomes as part of the endocytic pathway. nih.govmedtigo.com In healthy cells, endocytosed lactosylceramide is typically transported from the plasma membrane to the Golgi apparatus. medtigo.com However, in certain pathological conditions, such as some lysosomal storage diseases, this trafficking is disrupted, leading to an accumulation of lactosylceramide in the endosomal/lysosomal compartment. nih.govmedtigo.com Additionally, lactosylceramide has been identified in mitochondria-associated membranes (MAMs), which are specialized regions of the endoplasmic reticulum. nih.gov

| Intracellular Organelle | Role and Presence of this compound |

| Golgi Apparatus | Site of final synthesis and a central sorting station for trafficking. wikipedia.orgnih.gov |

| Endosomes/Lysosomes | Part of the endocytic and degradative pathways; accumulation can occur in disease states. nih.govmedtigo.com |

| Mitochondria-Associated Membranes (MAMs) | Implicated in lipid synthesis and calcium signaling. nih.gov |

Dynamic Movement and Trafficking Mechanisms within Cellular Compartments

The movement of this compound within the cell is a tightly regulated process involving vesicular and non-vesicular transport mechanisms. After its synthesis in the Golgi, it is transported to the plasma membrane. wikipedia.org Once at the cell surface, it can be internalized through endocytosis and enter the endocytic pathway. nih.gov The sorting and trafficking of lactosylceramide are influenced by the lipid composition of the surrounding membrane, particularly the levels of glucosylceramide and cholesterol. nih.govmedtigo.com

Research has shown that both increases and decreases in glucosylceramide levels can alter the endocytic destination of lactosylceramide, shifting it from the Golgi to the lysosomes. nih.gov Similarly, elevated cholesterol levels are associated with the mis-sorting of lactosylceramide to the endosomal/lysosomal compartment in certain lipid storage disorders. medtigo.com The structure of the acyl chain of the ceramide is also a critical determinant of its intracellular fate. biorxiv.org The length and saturation of the fatty acid chain can influence whether the glycosphingolipid is sorted for lysosomal degradation or for transport through recycling and retrograde pathways. biorxiv.org This suggests that the specific octadecanoyl (C18:0) chain of this compound plays a definitive role in its subcellular trafficking and distribution.

| Factor | Influence on Trafficking |

| Glucosylceramide Levels | Both increases and decreases can alter the endocytic targeting of lactosylceramide from the Golgi to lysosomes. nih.gov |

| Cholesterol Levels | Elevated cholesterol is linked to the missorting of lactosylceramide to the endosomal/lysosomal compartment. medtigo.com |

| Acyl Chain Structure | The length and saturation of the ceramide's fatty acid chain are key in determining its sorting to different intracellular compartments. biorxiv.org |

Iv. Biological Roles and Functional Mechanisms

Modulation of Membrane Structure and Organization

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine is an integral component of specialized membrane microdomains known as lipid rafts. nih.govnih.gov These platforms are enriched in sphingolipids and cholesterol and serve as organizing centers for signaling molecules. The presence of lactosylceramide (B164483) is thought to stabilize these rafts, thereby modulating their function. lipotype.comhmdb.ca It can form its own distinct microdomains within the plasma membrane, which are involved in various cellular functions, including immune responses. nih.gov In human neutrophils, for example, lactosylceramide-enriched microdomains with a diameter of approximately 43 nm have been observed in resting cells, and these can enlarge to around 60 nm upon phagocytosis. nih.gov The structure of the fatty acid chain, in this case, the octadecanoyl (C18:0) chain, can influence the packing density and elasticity of these microdomains. researchgate.net The interaction between lactosylceramide and cholesterol is also a significant factor in the formation and stability of these domains. nih.gov

Mechanisms of Cell-Cell Interactions and Recognition

This compound plays a significant role in cell-cell interactions, particularly in the context of the innate immune system. It functions as a pattern recognition receptor on the surface of cells like neutrophils, binding to various pathogenic microorganisms. lipotype.comoup.comresearchgate.net This binding can be mediated by carbohydrate-carbohydrate interactions between the lactosyl moiety of the lipid and glycans on the surface of pathogens. nih.gov

This recognition is critical for initiating immune responses such as chemotaxis, phagocytosis, and superoxide generation. nih.gov For instance, human neutrophils can phagocytose mycobacteria through the interaction of lactosylceramide on their surface with lipoarabinomannan on the bacteria. nih.gov A variety of pathogens have been shown to bind to lactosylceramide, including:

| Pathogen Species | Reference |

| Escherichia coli | oup.comresearchgate.net |

| Bordetella pertussis | oup.comresearchgate.net |

| Bacillus dysenteriae | oup.comresearchgate.net |

| Propionibacterium freudenreichii | oup.comresearchgate.net |

| Candida albicans | oup.comresearchgate.net |

| Helicobacter pylori | nih.gov |

The specificity of this binding can be influenced by the structure of the ceramide portion of the molecule. nih.gov

Regulation of Cell Adhesion and Motility

The involvement of this compound in modulating cell adhesion and motility is multifaceted. It can regulate the function of integrins, a family of cell adhesion receptors. Studies have shown that lactosylceramide can induce the clustering and activation of β1-integrins within glycosphingolipid-enriched membrane domains. nih.gov This clustering can subsequently lead to the internalization of these integrins via caveolar endocytosis, which can cause transient cell detachment. nih.gov

Furthermore, lactosylceramide has been shown to promote cell migration and proliferation in human aortic smooth muscle cells. nih.gov This effect is associated with the upregulation of platelet-derived growth factor receptor-B (PDGFR-B), certain integrins (αv and β3), and matrix metalloproteinases (MMP-1 and MMP-2). nih.gov The signaling pathway for this appears to involve the generation of oxidative stress and the activation of ERK1/2. nih.gov In the context of inflammation, lactosylceramide can mediate the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in astrocytes stimulated by cytokines. koreamed.org This regulation is crucial for the recruitment of leukocytes to sites of inflammation in the central nervous system. koreamed.org

Signal Transduction Pathway Modulation

This compound is a key player in various signal transduction pathways, acting as a second messenger to transduce extracellular signals into intracellular responses.

Interactions with Protein Kinase C (PKC) and Phospholipase A2 (PLA2)

Lactosylceramide is involved in signaling pathways that utilize Protein Kinase C (PKC) and Phospholipase A2 (PLA2). In the context of vascular endothelial growth factor (VEGF)-induced angiogenesis, the signaling cascade involving lactosylceramide can be mitigated by inhibitors of both PKC and PLA2. nih.govelsevier.com This indicates that these enzymes are downstream effectors in lactosylceramide-mediated signaling. Furthermore, lactosylceramide has been shown to directly interact with and activate cytosolic phospholipase A2α (cPLA2α). nih.gov This activation leads to the release of arachidonic acid, a precursor for inflammatory mediators. nih.govnih.gov The interaction between lactosylceramide and the C2 domain of cPLA2α can induce its translocation to membranes in a Ca2+-independent manner. nih.gov

Influence on Proliferating Cell Nuclear Antigen (PCNA) Expression

Proliferating Cell Nuclear Antigen (PCNA) is a critical factor in DNA replication and repair, and its expression is tightly linked to cell proliferation. Research has indicated that treatment of arterial smooth muscle cells with lactosylceramide can induce the expression of PCNA. nih.gov This suggests a role for this compound in promoting cell cycle progression and proliferation.

Involvement in Growth Factor Signaling Cascades (e.g., Vascular Endothelial Growth Factor-mediated Angiogenesis)

Lactosylceramide is a crucial signaling molecule in angiogenesis, the formation of new blood vessels, particularly in processes driven by Vascular Endothelial Growth Factor (VEGF). nih.gov When endothelial cells are stimulated by VEGF, there is an increase in the synthesis of lactosylceramide. nih.gov This newly synthesized lactosylceramide then acts as a second messenger to mediate the downstream effects of VEGF, including the expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), which is essential for angiogenesis. nih.govahajournals.org

Experimental evidence for the role of lactosylceramide in VEGF-mediated angiogenesis includes:

| Experimental Finding | Consequence | Reference |

|---|---|---|

| Silencing of lactosylceramide synthase expression | Marked inhibition of VEGF-induced PECAM-1 expression and angiogenesis | nih.gov |

| Inhibition of lactosylceramide synthase with D-PDMP | Significant mitigation of VEGF-induced PECAM-1 expression and angiogenesis | nih.gov |

| Reversal of D-PDMP effects by exogenous lactosylceramide | Confirmation of the specific role of lactosylceramide in the signaling pathway | nih.gov |

These findings establish lactosylceramide as a critical lipid second messenger in the signaling cascade of VEGF-mediated angiogenesis.

Responses to Oxidative Stress and Pro-inflammatory Signals

This compound is involved in cellular responses to oxidative stress and pro-inflammatory signals through mechanisms largely attributed to the lactosylceramide moiety. The synthesis of lactosylceramides can be upregulated in response to various stimuli, including pro-inflammatory cytokines and oxidized lipoproteins. This increase in lactosylceramide levels can lead to the generation of a pro-oxidant environment within the cell.

One of the key mechanisms by which lactosylceramides contribute to oxidative stress is through the activation of NADPH oxidase. This enzyme complex is a major source of cellular reactive oxygen species (ROS). The activation of NADPH oxidase by lactosylceramide leads to an increase in superoxide production, contributing to a state of oxidative stress. This elevated oxidative stress can, in turn, trigger a cascade of downstream signaling events that are involved in inflammation and cellular damage.

In addition to promoting ROS production, lactosylceramides are also involved in pro-inflammatory signaling through the activation of cytosolic phospholipase A2 (cPLA2). The activation of cPLA2 by lactosylceramide leads to the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. This lactosylceramide-centric signaling pathway highlights a direct link between this class of glycosphingolipids and the inflammatory response.

Table 1: Key Molecular Interactions in Lactosylceramide-Mediated Oxidative Stress and Inflammation

| Interacting Molecule | Role of Lactosylceramide | Downstream Effect |

| NADPH Oxidase | Activation | Increased Reactive Oxygen Species (ROS) Production |

| Cytosolic Phospholipase A2 (cPLA2) | Activation | Release of Arachidonic Acid, leading to Eicosanoid production |

Regulation of Apoptosis and Cell Cycle Progression

The role of this compound in the regulation of apoptosis (programmed cell death) and cell cycle progression is complex and appears to be context-dependent. Sphingolipids, as a class, are well-established regulators of these fundamental cellular processes. While ceramide, the precursor to lactosylceramide, is generally considered pro-apoptotic, the glycosylation to form lactosylceramide can alter this activity.

In some cellular contexts, the accumulation of lactosylceramide has been associated with the induction of apoptosis. For instance, in certain pathological conditions, elevated levels of lactosylceramide have been linked to increased cell death. However, the conversion of ceramide to glucosylceramide and subsequently to lactosylceramide can also be a mechanism for cells to evade ceramide-induced apoptosis.

Regarding the cell cycle, lactosylceramides have been shown to influence cell proliferation. The progression of the cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of cell division. Some studies have indicated that lactosylceramide can promote cell proliferation by influencing the expression of proteins that are critical for cell cycle progression. For example, in arterial smooth muscle cells, treatment with lactosylceramide has been shown to induce the expression of proliferating-cell-nuclear-antigen (PCNA), a key protein in DNA replication and repair that is prominently expressed during the S phase of the cell cycle lipidmaps.org. This suggests a role for lactosylceramides in promoting the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.

Contributions to Cell Growth, Differentiation, and Phenotype Control

Lactosylceramides are integral components of lipid rafts, which are specialized microdomains within the cell membrane that serve as platforms for signal transduction. By localizing to these rafts, lactosylceramides can modulate the activity of various signaling receptors and downstream effector molecules, thereby influencing cellular behavior.

Table 2: Summary of Biological Roles of Lactosylceramides

| Biological Process | General Role of Lactosylceramide |

| Oxidative Stress | Induces production of Reactive Oxygen Species (ROS). |

| Inflammation | Activates pro-inflammatory signaling pathways. |

| Apoptosis | Modulates programmed cell death in a context-dependent manner. |

| Cell Cycle | Can promote progression, particularly the G1 to S phase transition. |

| Cell Growth | Promotes proliferation and migration in certain cell types. |

| Differentiation | Expression levels change during cellular differentiation. |

| Phenotype Control | Influences cellular behavior through signaling from lipid rafts. |

V. Involvement in Pathophysiological Processes: Mechanistic Studies in Model Systems

Contribution to Inflammatory Responses (e.g., skin inflammation in animal models)

Lactosylceramide (B164483) (LacCer) has been identified as a key mediator in skin inflammation. In a mouse model of atherosclerosis (ApoE-/-) fed a Western diet, an increase in LacCer levels in the skin was observed. This elevation was associated with significant skin pathology, including inflammation, hair discoloration, and hair loss. The mechanism involves the activation of lactosylceramide synthase (β-1,4-GalT-V) by oxidized phospholipids, which are elevated by the diet. The resulting increase in LacCer generates a pro-oxidant environment through the production of reactive oxygen species (ROS). Furthermore, LacCer interacts with infiltrating neutrophils, activating phospholipase A2. This enzyme then releases arachidonic acid, a precursor for pro-inflammatory eicosanoids, thereby amplifying the inflammatory cascade. researchgate.net Treatment with D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), an inhibitor of glycosphingolipid synthesis, was shown to block the activity of β-1,4-GalT-V, leading to a complete reversal of the skin pathology induced by the Western diet. researchgate.net

| Model System | Key Findings | Mechanistic Insight |

| ApoE-/- mice on Western diet | Increased skin LacCer levels, inflammation, hair loss/discoloration. | Activation of β-1,4-GalT-V by oxidized phospholipids, leading to ROS production and activation of phospholipase A2 in neutrophils. researchgate.net |

Role in Host-Pathogen Interactions (e.g., as receptors for bacteria and toxins)

Lactosylceramide is recognized as a cellular receptor for various pathogens. One notable example is its role in the binding of the bacterium Pseudomonas aeruginosa. Studies analyzing the binding of this bacterium to glycosphingolipids have identified that most strains of P. aeruginosa bind to lactosylceramide. nih.gov This interaction is considered important for the adherence of the bacteria to epithelial cells, a critical step in the initiation of infection. The binding to lactosylceramide, along with sialylated compounds, was found to be abolished by formalin treatment of the bacteria, which suggests the involvement of specific bacterial surface structures in this interaction. nih.gov

| Pathogen | Model System | Key Findings |

| Pseudomonas aeruginosa | Thin-layer chromatography binding assay, buccal and bronchial epithelial cells | Most strains bind to lactosylceramide, which is implicated in bacterial adherence to host cells. nih.gov |

Association with Oncogenic Transformation and Alterations in Cell Metabolism (in vitro and animal model investigations)

The metabolism of glycosphingolipids, including lactosylceramide, is frequently altered in cancer cells and contributes to oncogenic processes. The enzyme responsible for lactosylceramide synthesis, lactosylceramide synthase (β-1,4-GalT-V), has been identified as a potential biomarker and therapeutic target in human colorectal cancer. nih.gov Studies have shown that the expression of the gene and protein for β-1,4-GalT-V is significantly increased in colorectal cancer tumors compared to normal tissue. nih.gov This increased expression leads to higher enzymatic activity and an accumulation of lactosylceramide. nih.gov In vitro studies using the colorectal cancer cell line HCT-116 demonstrated that inhibiting glycosphingolipid synthesis with D-PDMP led to a reduction in cell proliferation, as well as a decrease in the levels of β-1,4-GalT-V and several glycosphingolipids. nih.gov In breast cancer cells, overexpression of UDP-glucose ceramide glucosyltransferase (UGCG), an enzyme upstream of lactosylceramide synthesis, resulted in higher levels of both glucosylceramide and lactosylceramide. nih.gov This accumulation was linked to increased oxidative phosphorylation, higher levels of reactive oxygen species (ROS), and enhanced mitochondrial turnover, indicating a significant alteration in cellular metabolism that can support tumor growth. nih.gov

| Cancer Model | Key Findings | Mechanistic Insight |

| Human colorectal cancer tissue | Increased expression and activity of β-1,4-GalT-V and accumulation of lactosylceramide. nih.gov | Elevated lactosylceramide synthesis is associated with cancer progression. |

| HCT-116 colorectal cancer cells | Inhibition of glycosphingolipid synthesis reduces cell proliferation. nih.gov | Targeting lactosylceramide synthesis may be a therapeutic strategy. |

| Breast cancer cells (with UGCG overexpression) | Increased lactosylceramide levels, oxidative phosphorylation, and ROS production. nih.gov | Altered glycosphingolipid metabolism contributes to a pro-oncogenic metabolic state. |

Modulation of Mitochondrial Function and Associated Dysregulation (e.g., in diabetes models)

Lactosylceramide has been directly implicated in mitochondrial dysfunction, particularly in the context of diabetes. In a mouse model of streptozotocin-induced type 1 diabetes, elevated levels of lactosylceramide were found in cardiac tissue. nih.govnih.gov This increase was associated with decreased mitochondrial respiration and a reduced calcium retention capacity. nih.govnih.gov Further in vitro experiments using isolated cardiac mitochondria demonstrated that the addition of C16:0-lactosylceramide directly suppressed state 3 respiration (ADP-stimulated respiration). nih.gov These findings suggest that lactosylceramide is a primary sphingolipid responsible for the mitochondrial defects observed in diabetic hearts. nih.govnih.gov The study also pointed to a potential therapeutic avenue, suggesting that targeting the glycosphingolipid pathway of ceramide metabolism could help correct mitochondrial abnormalities associated with type 1 diabetes. nih.gov

| Model System | Key Findings | Mechanistic Insight |

| Streptozotocin-induced diabetic mice | Elevated cardiac lactosylceramide, decreased mitochondrial respiration and calcium retention capacity. nih.govnih.gov | Lactosylceramide accumulation directly impairs mitochondrial function. |

| Isolated cardiac mitochondria | Exogenous C16:0-lactosylceramide suppresses state 3 respiration. nih.gov | Direct inhibitory effect of lactosylceramide on the mitochondrial respiratory chain. |

Role in Neuroinflammation and Neurodegenerative Disease Mechanisms (in vitro and animal model investigations)

Lactosylceramide is an active participant in the neuroinflammatory processes that are characteristic of many neurodegenerative diseases. It is involved in the activation of astrocytes and microglia, the primary immune cells of the central nervous system. nih.gov In primary rat astrocytes, treatment with lipopolysaccharide (LPS) and interferon-γ (IFN-γ), potent inflammatory stimuli, led to an increase in intracellular lactosylceramide levels and induced the expression of the pro-inflammatory enzyme inducible nitric oxide synthase (iNOS). nih.gov The inhibition of lactosylceramide synthesis with D-PDMP was able to block this effect, and the effect was reversed by the addition of exogenous lactosylceramide. nih.gov Mechanistically, lactosylceramide has been shown to regulate the gene expression of iNOS through the Ras/ERK1/2 and IκB/NF-κB signaling pathways. nih.govnih.gov This indicates that lactosylceramide acts as a critical signaling molecule in the inflammatory response of astrocytes. The activation of microglia, which plays a pivotal role in the progression of neurodegenerative diseases, is also influenced by lactosylceramide. nih.gov

| Model System | Key Findings | Mechanistic Insight |

| Primary rat astrocytes | LPS/IFN-γ treatment increases lactosylceramide levels and iNOS expression. nih.gov | Lactosylceramide mediates pro-inflammatory signaling in astrocytes. |

| In vitro signaling studies | Lactosylceramide activates Ras/ERK1/2 and IκB/NF-κB pathways. nih.govnih.gov | Elucidation of the downstream signaling cascades initiated by lactosylceramide. |

Mechanistic Consequences of Aberrant Accumulation (e.g., in cellular models of lysosomal storage disorders)

The aberrant accumulation of lactosylceramide and its precursors is a hallmark of certain lysosomal storage disorders, such as Gaucher disease. Gaucher disease is caused by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide, which can then be converted to lactosylceramide. In a mouse model of neuronopathic Gaucher disease, the accumulation of glucosylceramide in neurons was shown to precede the onset of neuroinflammation and neuron loss. nih.govoup.com While glucosylceramide was the primary accumulating lipid, alterations in lactosylceramide levels were also noted. This accumulation disrupts cellular processes, including lipid trafficking. In cellular models of Gaucher disease, an increase in glucosylceramide levels led to altered trafficking of lactosylceramide, redirecting it from the plasma membrane to late endosomes and lysosomes instead of its normal destination, the Golgi apparatus. oup.com This mis-trafficking disrupts the proper sorting and metabolism of lipids, contributing to the cellular pathology of the disease.

| Disease Model | Key Findings | Mechanistic Insight |

| Mouse model of neuronopathic Gaucher disease | Accumulation of glucosylceramide and altered levels of other sphingolipids, including lactosylceramide, precede neurodegeneration. nih.govoup.com | The buildup of these lipids is a primary trigger for neuropathology. |

| Cellular models of Gaucher disease | Increased glucosylceramide leads to mis-trafficking of lactosylceramide to lysosomes. oup.com | Disruption of normal lipid transport pathways contributes to cellular dysfunction. |

Vi. Methodological Approaches in Academic Research

Analytical Techniques for Identification, Characterization, and Quantification

The study of N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine, a specific lactosylceramide (B164483), relies on a suite of sophisticated analytical methods to isolate, identify, and quantify it from complex biological matrices. These techniques are essential for understanding its role in glycosphingolipid (GSL) metabolism and signaling pathways.

Mass spectrometry (MS) is a cornerstone for the structural elucidation and analysis of glycosphingolipids. Electrospray ionization (ESI) has been particularly revolutionary for lipid analysis, as it allows solutions of lipids in organic solvents to be directly infused into the mass spectrometer, generating charged droplets for analysis. nih.gov This "soft" ionization technique is well-suited for analyzing the intact this compound molecule.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), often coupled with a Time-of-Flight (TOF) analyzer, is another powerful tool, especially for analyzing the glycan headgroups of GSLs that have been enzymatically cleaved from the ceramide backbone. acs.orgavantiresearch.com

Tandem mass spectrometry (MS/MS) is critical for definitive structural confirmation. In this technique, a specific ion corresponding to the mass of this compound is selected and fragmented. The resulting fragment ions provide detailed structural information about the fatty acid chain (octadecanoyl), the sphingoid base (sphing-4-enine), and the disaccharide (lactose) moiety, confirming the identity of the molecule. nih.gov

Table 1: Applications of Mass Spectrometry Techniques for this compound Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| ESI-MS | Analysis of the intact molecule; quantification. | Soft ionization preserves the molecule; easily coupled with liquid chromatography. nih.gov |

| MALDI-MS | Analysis of the glycan headgroup after enzymatic release. avantiresearch.com | High sensitivity; tolerant of some salts. |

| Tandem MS (MS/MS) | Definitive structural elucidation and confirmation. | Provides detailed fragmentation patterns of the lipid backbone and sugar moiety. nih.gov |

Coupling liquid chromatography (LC) with mass spectrometry combines the powerful separation capabilities of LC with the sensitive detection and identification power of MS. creative-proteomics.com This approach is essential for analyzing this compound within a complex mixture of other lipids. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used platform. Reversed-phase (RP) columns, such as C8 or C18, are commonly employed to separate lipids based on the length and saturation of their acyl chains. escholarship.org This allows for the separation of this compound from other lactosylceramides with different fatty acid chains.

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for separating lipids based on the polarity of their headgroups. HILIC is effective for profiling GSL headgroups and can be used to separate different classes of GSLs before MS analysis. avantiresearch.com

Table 2: LC-MS Coupling Strategies for Glycosphingolipid Analysis

| Method | Separation Principle | Primary Application |

|---|---|---|

| HPLC-MS/MS (Reversed-Phase) | Separates based on lipid hydrophobicity (acyl chain length and saturation). escholarship.org | Isolate specific molecular species of lactosylceramide. |

| HILIC-ESI-MS | Separates based on headgroup polarity. avantiresearch.com | Class separation of GSLs (e.g., neutral vs. acidic). |

Before the widespread adoption of MS, chromatographic methods were the primary tools for lipid separation. They remain crucial for purification, initial characterization, and monitoring reaction progress.

Thin-Layer Chromatography (TLC) is particularly well-suited for the analysis of amphipathic molecules like GSLs. nih.gov It is a rapid and cost-effective method for monitoring the purification of this compound from lipid extracts. nih.gov The separation on a silica (B1680970) gel plate allows for the qualitative assessment of purity, and specific chemical stains can be used for detection. nih.gov For instance, in synthetic procedures, TLC is used to track the conversion of reactants to products, with specific retention factor (R_f) values indicating the position of the compound on the plate. mdpi.com

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and is used for both analytical and preparative-scale separation. aocs.org By selecting appropriate stationary phases (e.g., silica for normal-phase, C18 for reversed-phase) and mobile phases, this compound can be isolated from other lipid species with high purity. escholarship.orgaocs.org

The accurate analysis of this compound begins with its effective extraction from biological samples like tissues or cells. creative-proteomics.com Given that GSLs are embedded in cell membranes, the extraction process must efficiently disrupt the membrane and solubilize the lipids. creative-proteomics.comnih.gov

A common and foundational approach involves using a mixture of organic solvents, typically chloroform (B151607) and methanol (B129727), often in combination with water. creative-proteomics.comnih.gov Protocols adapted from the work of Folch or Bligh and Dyer are frequently used. creative-proteomics.com These methods create a biphasic system where lipids are partitioned into the organic phase, while more polar molecules like proteins and nucleic acids are removed in the aqueous phase or precipitated. creative-proteomics.comnih.gov

The general workflow includes several key steps:

Homogenization: The tissue or cell sample is first homogenized in water or a buffer to create a uniform suspension. jcggdb.jp

Solvent Extraction: A mixture of chloroform and methanol is added to the homogenate. acs.orgjcggdb.jp This mixture disrupts cellular structures and solubilizes the total lipid content.

Phase Separation: Water is added to induce the separation of the mixture into an upper aqueous phase and a lower organic phase containing the lipids. nih.gov

Saponification (Optional): To remove interfering glycerolipids, the crude lipid extract can be treated with a mild alkali (saponification), which cleaves the ester bonds in glycerolipids, while the amide bond in this compound remains intact. jcggdb.jp

Purification: The GSL fraction is often further purified using techniques like solid-phase extraction (SPE) with anion exchange or reverse-phase cartridges to separate neutral GSLs from acidic ones and other lipid classes. jcggdb.jp

Synthetic Strategies and Analog Development

The chemical synthesis of this compound and its derivatives is crucial for producing standards for analytical studies and for creating molecular probes to investigate its biological functions.

The chemical synthesis of lactosylceramides is a complex, multi-step process that requires precise control over stereochemistry. mdpi.comnih.gov Research strategies often focus on versatile and diversity-oriented approaches that allow for the creation of various analogs with different lipid chains or with labels for experimental tracking. mdpi.com

A general synthetic strategy can involve a linear sequence of as many as sixteen steps, starting from commercially available lactose (B1674315). mdpi.com The process involves the protection of multiple hydroxyl groups, the introduction of the sphingoid base, and subsequent acylation with the desired fatty acid. Key stages of such a synthesis include:

Glycan Functionalization: The lactose starting material is chemically modified to prepare it for coupling with the lipid portion. This often involves protecting the hydroxyl groups and activating the anomeric carbon.

Lipid Moiety Synthesis: The sphing-4-enine backbone is synthesized or obtained.

Glycosylation: The functionalized lactose is coupled to the sphingoid base to form lactosylsphingosine (B51368).

Acylation: The amino group of the lactosylsphingosine is acylated with octadecanoyl chloride or a similar activated form of stearic acid to form the final ceramide structure.

Deprotection: Finally, all protecting groups are removed to yield this compound.

This modular approach allows for the synthesis of derivatives by, for example, using different fatty acids in the acylation step or by introducing fluorescent tags or azide (B81097) groups onto the glycan or lipid portions. mdpi.comnih.gov These synthetic analogs are invaluable tools for studying the endocytic uptake and intracellular distribution of lactosylceramide. nih.gov

Table of Mentioned Compounds

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | Lactosylceramide (d18:1/18:0), LacCer(d18:1/18:0) zfin.org |

| Glucosylceramide | GlcCer |

| Lactose | |

| Chloroform | |

| Methanol | |

| N-(octadecanoyl)-sphing-4-enine | Ceramide (d18:1/18:0), N-stearoylsphingosine metanetx.org |

| UDP-galactose | Uridine diphosphate (B83284) galactose |

Generation of Functionalized and Fluorescent Lipid Analogs for Research

To investigate the intricate roles of this compound, also known as lactosylceramide (LacCer), within cellular environments, researchers rely on synthetic analogs that have been chemically modified with reporter groups. These functionalized lipids, particularly fluorescent analogs, are indispensable tools for visualizing the subcellular localization, transport, and metabolic fate of LacCer in living cells through fluorescence microscopy. nih.gov The design and synthesis of these analogs are critical for ensuring that they mimic the behavior of the natural lipid as closely as possible while providing a detectable signal.

A common strategy involves attaching a fluorescent dye to the acyl chain or the sphingoid base of the lactosylceramide molecule. Fluorophores such as BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) are frequently used due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. researchgate.netnih.gov For instance, BODIPY-labeled lactosylceramide has been synthesized and used extensively to study its involvement in the formation of membrane microdomains on the plasma membrane and endosomes. nih.govsigmaaldrich.com The synthesis of these probes can be complex, often involving multiple steps of protection, coupling, and deprotection to selectively introduce the fluorescent moiety without altering the core structure of the lipid. nih.gov

Another sophisticated approach is the introduction of a small, bioorthogonal functional group, such as an azide group, into the lactosylceramide structure. These azide-labeled analogs can be administered to cells and subsequently detected by reacting them with a fluorescent probe carrying a complementary alkyne group via a "click chemistry" reaction. mdpi.comscilit.com This method offers high specificity and allows for the labeling of the lipid at different time points to study its dynamics. The synthesis of these probes, like azide-labeled β-LacCer analogs, provides a versatile platform for attaching a wide array of reporter tags, facilitating diverse experimental approaches to unravel the functions of lactosylceramides. mdpi.com

These synthetic analogs, which are often resistant to enzymatic degradation, can be used to trace specific metabolic pathways and endocytic routes. nih.gov For example, researchers have synthesized unnatural stereoisomers of BODIPY-LacCer to probe the role of the sphingoid base stereochemistry in the mechanism of its endocytic uptake, demonstrating the high level of molecular detail that can be investigated with these tools. nih.gov

Below is a table summarizing various functionalized and fluorescent analogs of lactosylceramide used in research:

| Analog Type | Reporter Group | Synthesis Approach | Primary Research Application |

|---|---|---|---|

| Fluorescent LacCer | BODIPY (Boron-dipyrromethene) | Covalent attachment of BODIPY fluorophore to the ceramide backbone. nih.gov | Visualization of membrane microdomains, endocytosis, and intracellular trafficking in living cells. researchgate.netnih.gov |

| Fluorescent LacCer | NBD (Nitrobenzoxadiazole) | N-acylation with a fluorescent fatty acid N-succinimidyl ester containing the NBD group. nih.govcaymanchem.com | Monitoring lipid transport and metabolism; studying the dynamics of lipid distribution in cellular membranes. nih.gov |

| Functionalized LacCer | Azide (N3) | Multi-step synthesis involving the introduction of an azido (B1232118) group at a specific position on the glycan or lipid moiety. mdpi.com | Bioorthogonal labeling via click chemistry for detection and pull-down experiments to identify interacting partners. scilit.com |

| Thio-analogs | Radioactive or Fluorescent Fatty Acid | Introduction of a β-thioglycosidic bond to confer resistance to glycosidases, followed by N-acylation with a labeled fatty acid. nih.gov | Studying metabolic pathways by preventing enzymatic degradation and trapping intermediates. nih.gov |

Utilization of Specific Glycosyltransferase Inhibitors (e.g., D-PDMP) and Activators (e.g., L-PDMP) in Mechanistic Studies

The study of this compound and other glycosphingolipids has been greatly advanced by the use of pharmacological agents that modulate the activity of key enzymes in their biosynthetic pathways. Among the most widely used tools are the enantiomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP). These compounds, D-threo-PDMP (D-PDMP) and L-threo-PDMP (L-PDMP), act as specific modulators of glycosyltransferases, the enzymes responsible for adding sugar moieties to lipids.

D-PDMP is a well-established inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS), the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids, including the precursor to lactosylceramide. mdpi.com By competitively inhibiting GCS, D-PDMP leads to a concentration-dependent decrease in the cellular levels of glucosylceramide, lactosylceramide, and more complex downstream glycosphingolipids. nih.gov It also directly inhibits UDP-galactose:glucosylceramide β1→4 galactosyltransferase (lactosylceramide synthase), further blocking the formation of lactosylceramide. nih.govnih.gov This inhibition results in the accumulation of the precursor, ceramide, which is itself a bioactive molecule involved in processes like apoptosis. scilit.com The use of D-PDMP has been instrumental in elucidating the roles of glycosphingolipids in a multitude of cellular processes. ualberta.ca

In stark contrast to its D-enantiomer, L-PDMP can exhibit opposite effects. Studies have shown that L-PDMP can increase the metabolic labeling and cellular levels of glucosylceramide and lactosylceramide. nih.govnih.gov It is suggested that L-PDMP may act as an activator or stimulator of glucosylceramide and lactosylceramide synthases. nih.gov The proposed mechanism for this stimulation involves binding to a modulatory site on the glycosyltransferases, which may protect the enzymes from their normal degradation, thereby enhancing their activity. nih.govnih.gov However, the effects of L-PDMP can be complex, as it has been shown to inhibit the synthesis of certain other glycosphingolipids, such as GbOse4Cer. nih.gov

The differential effects of these enantiomers provide a powerful experimental system. By comparing the cellular outcomes of treatment with D-PDMP versus L-PDMP, researchers can more specifically attribute observed phenomena to the depletion or elevation of glycosphingolipids. For instance, if a cellular process is inhibited by D-PDMP but unaffected or stimulated by L-PDMP, it strongly suggests the involvement of glycosphingolipids in that process. researchgate.net These tools have been crucial for mechanistic studies on the function of lactosylceramide and other glycosphingolipids in cell signaling, proliferation, and interaction with pathogens.

The table below summarizes the comparative effects of D-PDMP and L-PDMP on key enzymes and glycosphingolipid levels.

| Parameter | D-threo-PDMP (D-PDMP) | L-threo-PDMP (L-PDMP) |

|---|---|---|

| Primary Target Enzyme | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS), Lactosylceramide Synthase |

| Effect on GCS Activity | Inhibition nih.gov | Stimulation/Activation nih.gov |

| Effect on Lactosylceramide Synthase Activity | Inhibition nih.govnih.gov | Stimulation/Activation nih.govnih.gov |

| Effect on Glucosylceramide (GlcCer) Levels | Decrease nih.gov | Increase nih.govnih.gov |

| Effect on Lactosylceramide (LacCer) Levels | Decrease nih.gov | Increase nih.govnih.gov |

| Effect on Ceramide Levels | Accumulation scilit.com | No significant direct effect reported |

| Overall Impact on Glycosphingolipid Biosynthesis | General inhibition of the major pathway researchgate.net | Selective stimulation of early pathway steps nih.gov |

Vii. Future Research Directions and Emerging Perspectives

Elucidation of Novel Biological Roles and Signaling Pathways

Future investigations are expected to uncover new biological functions and signaling cascades associated with N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine. Lactosylceramides are known to be integral components of "lipid rafts," specialized membrane microdomains that serve as platforms for signal transduction. nih.govnih.gov They act as conduits, translating external stimuli into diverse cellular responses. nih.govmdpi.com

A central focus of ongoing research is the "Lactosylceramide-centric signaling pathway." A variety of external agonists, including platelet-derived growth factor (PDGF), tumor necrosis factor-α (TNF-α), and oxidized low-density lipoprotein (ox-LDL), converge to activate lactosylceramide (B164483) synthase. nih.govnih.govjohnshopkins.edu The resulting synthesis of LacCer initiates a cascade of events, notably the activation of NADPH oxidase to generate reactive oxygen species (ROS), creating an environment of high oxidative stress. nih.govnih.gov Furthermore, LacCer directly activates cytosolic phospholipase A2 (cPLA2), an enzyme that cleaves arachidonic acid from phosphatidylcholine, a precursor for inflammatory mediators like prostaglandins. nih.govnih.gov These pathways implicate LacCer in a wide array of pathologies, including inflammation, atherosclerosis, neurodegenerative diseases, and cancer. nih.govjohnshopkins.edufrontiersin.org

Emerging evidence also points to the role of LacCer in specific cellular behaviors such as cell adhesion, migration, and angiogenesis. mdpi.comencyclopedia.pubjohnshopkins.edu Exogenously supplied LacCer has been shown to induce these phenotypes, suggesting its potential involvement in processes like tumor metastasis and wound healing. mdpi.combenthamdirect.com Future studies will likely aim to dissect the precise molecular interactions and downstream effectors that mediate these novel functions, potentially identifying new receptor-mediated processes. mdpi.com

| Signaling Pathway/Process | Key Molecules Activated by Lactosylceramide | Associated Phenotypic Outcome | References |

|---|---|---|---|

| Oxidative Stress Induction | NADPH Oxidase | Generation of Reactive Oxygen Species (ROS) | nih.govnih.gov |

| Inflammatory Cascade | Cytosolic Phospholipase A2 (cPLA2) | Release of Arachidonic Acid, Prostaglandin Synthesis | nih.govnih.govnih.gov |

| Cell Proliferation & Angiogenesis | Kinase Cascades, Proto-Oncogene c-Fos | Cell Growth, New Blood Vessel Formation | mdpi.comjohnshopkins.edu |

| Neuroinflammation | cPLA2-MAVS-NF-κB Pathway | Activation of Astrocytes and Microglia | frontiersin.org |

Development of Advanced Lipidomics Methodologies for Comprehensive Glycosphingolipid Profiling

A significant hurdle in understanding the precise roles of individual GSL species like this compound is the immense complexity and structural diversity of the glycosphingolipidome. nih.govnih.govmdpi.com Future progress is intrinsically linked to the development of more sophisticated analytical techniques.

Mass spectrometry (MS) is the cornerstone of GSL analysis, with techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being widely used for structural characterization. creative-proteomics.comnih.gov The coupling of liquid chromatography (LC) with MS (LC-MS) is invaluable for the separation and quantification of GSLs from complex biological samples. creative-proteomics.comnih.gov Methodologies such as Hydrophilic Interaction Liquid Chromatography (HILIC) have shown promise in separating GSL classes. nih.govchimia.ch

Despite these advances, significant challenges remain. The presence of numerous structural isomers, which may have distinct biological functions, complicates analysis. nih.govnih.gov Furthermore, GSLs are often present at low abundance compared to other lipid classes like phospholipids, leading to issues with ionization suppression during MS analysis. nih.govmdpi.com

Emerging technologies are being developed to address these limitations. Ion mobility spectrometry, when combined with MS, offers a promising avenue for distinguishing between GSL isomers. nih.govnih.gov Additionally, imaging mass spectrometry is a powerful tool for visualizing the spatial distribution of specific GSLs within tissues, providing crucial context for their biological functions. nih.govnih.gov Continued innovation in sample preparation, chromatographic separation, and MS-based detection will be essential for achieving a truly comprehensive profile of the glycosphingolipidome. nih.govmdpi.com

| Methodology | Primary Application | Strengths | Challenges/Limitations | References |

|---|---|---|---|---|

| LC-MS/MS | Separation, Quantification, Structural ID | High sensitivity and specificity | Isomer separation can be difficult; ionization suppression | creative-proteomics.comnih.govmdpi.com |

| MALDI-TOF MS | High-throughput screening, Imaging | Fast, tolerant to impurities | Quantitative reproducibility can be challenging | creative-proteomics.commdpi.com |

| HILIC-MS | Separation of polar lipids | Good separation of GSL classes | Poorer reproducibility of elution profiles compared to RP-HPLC | nih.govchimia.ch |

| Ion Mobility MS | Isomer Separation | Adds a dimension of separation based on shape | Emerging technology, requires specialized instrumentation | nih.govnih.gov |

Exploration of Mechanistic Insights for Preclinical Therapeutic Target Identification

The central role of this compound and other lactosylceramides in pathological signaling pathways makes them and their metabolic enzymes attractive targets for therapeutic intervention. nih.govjohnshopkins.edu A key focus for future preclinical research is the enzyme lactosylceramide synthase (β-1,4-galactosyltransferase V, or β-1,4-GalT-V), which catalyzes the synthesis of LacCer from glucosylceramide. nih.govbenthamdirect.com

Inhibition of this enzyme presents a novel therapeutic strategy for a range of diseases. johnshopkins.edunih.gov For instance, research has shown that β-1,4-GalT-V expression is significantly increased in human colorectal cancer tumors, suggesting it could serve as both a diagnostic biomarker and a therapeutic target. nih.gov Similarly, in cardiovascular disease models, inhibiting GSL synthesis was found to prevent cardiac hypertrophy. mdpi.com Given that LacCer accumulation is also implicated in the pathology of neurodegenerative diseases, targeting its synthesis could offer a new approach to treatment. frontiersin.orgnih.gov

Future research will need to focus on developing specific and potent inhibitors for lactosylceramide synthase and other key enzymes in the GSL metabolic pathway. Elucidating the precise mechanisms by which LacCer accumulation contributes to disease progression will be crucial for identifying the most effective points of intervention and for designing targeted therapies that can mitigate the downstream effects of oxidative stress and inflammation. nih.govbenthamdirect.com

| Associated Disease | Potential Therapeutic Target | Rationale for Targeting | References |

|---|---|---|---|

| Colorectal Cancer | Lactosylceramide Synthase (β-1,4-GalT-V) | Enzyme is overexpressed in tumors; inhibition may reduce proliferation. | nih.gov |

| Atherosclerosis/Cardiovascular Disease | Lactosylceramide Synthase (β-1,4-GalT-V) | Inhibition reduces inflammation, oxidative stress, and cardiac hypertrophy. | nih.govbenthamdirect.commdpi.com |

| Neurodegenerative Diseases | Lactosylceramide Synthase (B4galt6) | Increased LacCer levels interfere with organelle function. | frontiersin.org |

| Inflammatory Conditions | Lactosylceramide-cPLA2 Interaction | Blocking this interaction could reduce the production of inflammatory mediators. | nih.govnih.gov |

Understanding Complex Regulatory Networks and Interlipid Interactions

This compound does not function in isolation. Its synthesis, localization, and biological activity are governed by complex regulatory networks and intricate interactions with other lipid species. nih.govnih.gov A key area for future exploration is the crosstalk between sphingolipids and other major lipid classes, particularly glycerophospholipids. cam.ac.uksketchy.com

The regulation of lactosylceramide synthase is multifaceted, involving both transcriptional control by factors like NF-κB and activation by various growth factors and cytokines. benthamdirect.com Understanding these regulatory inputs is crucial for comprehending how LacCer levels are controlled in health and disease.

Moreover, the direct physical and functional interactions between lipids are of growing interest. As a key component of lipid rafts, lactosylceramide has significant lateral interactions with cholesterol, which influences the physical properties and function of these microdomains. nih.gov A critical interlipid interaction is the direct binding and activation of cytosolic phospholipase A2α (cPLA2α) by LacCer. nih.gov This represents a direct functional link where a sphingolipid activates an enzyme that metabolizes glycerophospholipids, thereby bridging two major signaling pathways. nih.govnih.gov There is also evidence of metabolic pathways that allow for the interconversion of sphingolipids and glycerophospholipids, highlighting a deeply integrated cellular lipid network. cam.ac.uk Future research aimed at mapping these regulatory and interaction networks will provide a more holistic understanding of cellular lipid homeostasis and its dysregulation in disease.

| Interacting Molecule/Class | Nature of Interaction | Functional Consequence | References |

|---|---|---|---|

| Cholesterol | Lateral interaction within lipid rafts | Modulation of membrane microdomain properties and fluidity | nih.gov |

| Cytosolic Phospholipase A2α (cPLA2α) | Direct binding and activation | Initiation of inflammatory signaling via arachidonic acid release | nih.gov |

| Glycerophospholipids | Metabolic crosstalk and pathway linkage | Maintenance of membrane asymmetry; integrated signaling responses | nih.govnih.govcam.ac.uk |

| Growth Factors (PDGF, VEGF), Cytokines (TNF-α) | Upstream regulation | Activation of Lactosylceramide Synthase, leading to increased LacCer | nih.govnih.govbenthamdirect.com |

Q & A

Basic: What are the key structural features and nomenclature conventions for N-(octadecanoyl)-1-β-lactosyl-sphing-4-enine?

Answer:

The compound consists of:

- A sphingoid base (sphing-4-enine, d18:1): An 18-carbon chain with a 4,5-trans double bond, hydroxyl groups at C1 and C3, and an amino group at C2 .

- An N-linked octadecanoyl (C18:0) fatty acid chain .

- A β-lactosyl moiety (galactosyl-β-1,4-glucose) at the C1 position of the sphingoid base .

Systematic naming follows the Cer(d18:1/18:0) shorthand, where "d18:1" denotes the sphingoid base (18 carbons, one double bond), and "18:0" specifies the saturated C18 acyl chain. Synonyms include N-Stearoyl-D-erythro-sphingosine and Ceramide (d18:1/18:0) .

Basic: What methodologies are recommended for synthesizing and purifying N-(octadecanoyl)-1-β-lactosyl-sphing-4-enine?

Answer:

- Chemical synthesis : Start with sphingosine (d18:1) and stearic acid (C18:0). Use N-acylation (e.g., stearoyl chloride in DMSO/chloroform) to form the ceramide backbone .

- Enzymatic glycosylation : Add the lactosyl group using β-1,4-galactosyltransferase and UDP-galactose to glucosylceramide precursors .

- Purification : Employ reverse-phase HPLC (C18 column) with mobile phases like methanol/water (gradient elution) and confirm purity via TLC (chloroform/methanol/water = 60:35:8) .

Advanced: How can researchers resolve discrepancies in mass spectrometry (MS) data for this compound across studies?

Answer:

Discrepancies in reported m/z values (e.g., 565.543 vs. 565.968) arise from:

- Ionization modes : ESI+ ([M+H]+) vs. ESI- ([M-H]-) .

- Isomer separation : Co-elution of structural isomers (e.g., erythro vs. threo sphingoid configurations) requires high-resolution MS/MS with collision-induced dissociation (CID) to differentiate fragment patterns .

- Calibration : Use lipid-specific internal standards (e.g., deuterated ceramides) to improve accuracy .

Advanced: What experimental models are optimal for studying its role in membrane microdomains (lipid rafts)?

Answer:

- Artificial membranes : Incorporate the compound into liposomes (e.g., DOPC/cholesterol mixtures) and analyze raft formation via fluorescence quenching (e.g., NBD-labeled analogs) or atomic force microscopy .

- Cell-based assays : Use CRISPR knockouts of glucosylceramide synthase (e.g., UGCG mutants) to disrupt lactosylceramide synthesis and assess raft-dependent signaling (e.g., EGFR trafficking) .

- In vivo models : Zebrafish or murine models with sphingolipid metabolism mutations (e.g., Gba1 knockouts) to study developmental or neurodegenerative effects .

Advanced: How does lactosylceramide interact with proteins in signaling pathways?

Answer:

- Direct binding : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with receptors like Galectin-3 or TLR4 .

- Functional assays : Inhibit lactosylceramide synthesis (e.g., with PDMP) and measure downstream effects on NF-κB activation or autophagy flux .

- Structural studies : Cryo-EM or X-ray crystallography to resolve lactosylceramide-binding domains in target proteins .

Advanced: What are the challenges in quantifying endogenous levels in biological samples?

Answer:

- Low abundance : Requires lipid extraction via Folch or Bligh-Dyer methods with internal standards (e.g., C17-ceramide) .

- Matrix effects : Plasma or tissue samples contain interfering phosphatidylcholines; use SPE (C18 cartridges) for cleanup .

- Quantitative MS : MRM transitions (e.g., m/z 565.5 → 264.3 for the sphingoid base) on a QTRAP system improve sensitivity .

Advanced: How do metabolic perturbations (e.g., obesity) alter its biosynthesis and turnover?

Answer:

- Isotope tracing : Administer ¹³C-glucose to track de novo lactosylceramide synthesis via LC-MS .

- Enzyme kinetics : Measure activity of glucosylceramide synthase (UGCG) in adipose tissue homogenates under high-fat diet conditions .

- Knockdown models : siRNA targeting LASS2 (ceramide synthase) to assess acyl-chain specificity in disease .

Advanced: What computational tools predict its interactions with membrane proteins?

Answer:

- Molecular dynamics (MD) : Simulate lactosylceramide in lipid bilayers (e.g., CHARMM-GUI) to study raft stability .

- Docking software : AutoDock Vina or HADDOCK to model ligand-receptor binding (e.g., with CD1d for antigen presentation) .

- Machine learning : Train classifiers on lipid-protein interaction databases (e.g., LipidMAPS) to predict novel targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.